molecular formula C22H8Cl2O2 B074963 Dichlorodibenzo(def,mno)chrysene-6,12-dione CAS No. 1324-02-3

Dichlorodibenzo(def,mno)chrysene-6,12-dione

Cat. No.: B074963
CAS No.: 1324-02-3
M. Wt: 375.2 g/mol
InChI Key: LCTLMIPZSQBZAG-UHFFFAOYSA-N
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Description

Dichlorodibenzo(def,mno)chrysene-6,12-dione is a sophisticated polycyclic quinone derivative of significant interest in advanced materials research. Its extended, planar, and chlorinated π-conjugated aromatic structure is engineered to exhibit unique electronic and photophysical properties. The primary research value of this compound lies in its application as a key electron-accepting (n-type) material and a functional dye. It is extensively investigated for the development of next-generation organic semiconductors, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where its electron-deficient core facilitates efficient charge transport. The mechanism of action involves its ability to function as an electron sink due to the electron-withdrawing nature of the two quinone groups, which lowers the energy levels of the molecule's frontier orbitals (HOMO/LUMO). This characteristic makes it an excellent candidate as a dopant or a core component in host-guest systems to improve device efficiency and stability. Furthermore, its specific substitution pattern influences its solid-state packing and solubility, allowing for tunability in device processing. Researchers utilize this compound to study structure-property relationships in organic electronics, explore novel charge-transfer complexes, and develop new sensing platforms. It is supplied as a high-purity material to ensure reproducibility in sensitive experimental applications.

Properties

IUPAC Name

5,6-dichlorohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTLMIPZSQBZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157518
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-02-3
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorodibenzo(def,mno)chrysene-6,12-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodibenzo[def,mno]chrysene-6,12-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of dibenzo[def,mno]chrysene followed by oxidation to introduce the dione functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichlorodibenzo(def,mno)chrysene-6,12-dione undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce diols.

Scientific Research Applications

Analytical Chemistry

Dichlorodibenzo(def,mno)chrysene-6,12-dione is primarily utilized in analytical chemistry for its effective separation and detection capabilities.

Liquid Chromatography Applications

  • HPLC Methodology : The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid .
  • Scalability : This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and environmental monitoring .

Organic Electronics

This compound derivatives have been explored for their optoelectronic properties, which are crucial for developing organic electronic devices.

Optoelectronic Properties

  • Polycyclic Aromatic Hydrocarbons (PAHs) : Research has shown that substituents at the 4 and 10 positions of the dibenzo(def,mno)chrysene structure can tune electronic properties such as band gaps. For example, derivatives with varied electron-rich and electron-deficient groups exhibited optical edge band gaps ranging from 2.30 eV to 1.65 eV .
  • Organic Light Emitting Diodes (OLEDs) : A specific derivative of this compound has been synthesized that demonstrates promising characteristics for OLED applications. It features a low-lying lowest unoccupied molecular orbital (LUMO) energy level of -3.53 eV and exhibits green electroluminescence with a maximum external quantum efficiency of 4.9% .

Material Science

In material science, this compound is being investigated for its potential as a building block for advanced materials.

Synthesis of New Materials

  • Metal-Catalyzed Reactions : Various synthetic methods have been employed to create soluble derivatives of this compound that possess enhanced solubility and stability, making them suitable for incorporation into new materials .

Case Studies

StudyFocusFindings
SIELC TechnologiesHPLC AnalysisDeveloped a scalable method for separating this compound using reverse-phase HPLC .
RSC PublishingOptoelectronic PropertiesExplored the electronic properties of substituted derivatives; demonstrated tunable band gaps suitable for organic electronics .
PubMedOLED ApplicationsReported on a new boron-doped derivative with promising electroluminescent properties for OLED applications .

Mechanism of Action

The mechanism of action of Dichlorodibenzo(def,mno)chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects :

  • The dichloro and dibromo derivatives exhibit increased molecular weights compared to the parent anthanthrone, altering their physicochemical properties. Bromination (in C.I. Pigment Red 168) enhances lightfastness and thermal stability, making it suitable for high-performance pigments.
  • Chlorination may reduce solubility in organic solvents compared to brominated analogues due to differences in electronegativity and bond strength.

Toxicity Profile: this compound demonstrates direct mutagenicity, whereas the dibromo analogue (C.I. Pigment Red 168) is classified as a moderate health hazard, primarily due to inhalation risks.

Industrial Relevance :

  • The dibromo derivative is commercially significant as a vat dye and pigment, whereas the dichloro variant lacks explicit industrial applications in the available literature.

Spectral and Analytical Data

  • NMR Spectroscopy: While specific NMR data for this compound is unavailable, anthanthrone derivatives typically exhibit distinct aromatic proton signals in the δ 8.0–9.5 ppm range (¹H-NMR) and carbonyl carbons near δ 180 ppm (¹³C-NMR).
  • UV-Vis Absorption : Halogenated anthanthrones show redshifted absorption maxima compared to the parent compound due to enhanced π-conjugation and electron-withdrawing effects.

Biological Activity

Dichlorodibenzo(def,mno)chrysene-6,12-dione (CAS Number: 1324-02-3) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its toxicity, mutagenicity, and potential applications in various fields.

  • Molecular Formula: C22H8Cl2O2
  • Molecular Weight: 375.201 g/mol
  • LogP: 5.58 (indicating high hydrophobicity)

These properties suggest that this compound is a lipophilic compound that may accumulate in biological systems and the environment.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A study conducted on human lymphocytes demonstrated that the compound can induce mutations at concentrations as low as 920 µg/L . This finding highlights the potential risk associated with exposure to this compound, especially in contaminated environments.

Developmental Toxicity

In developmental toxicity studies using zebrafish embryos, this compound was found to cause significant morphological defects and increased mortality rates at various concentrations. The observed effects were concentration-dependent, with higher concentrations leading to greater toxicity . Such findings suggest that exposure during critical developmental periods may have lasting impacts on organismal health.

Environmental Impact

This compound is categorized among the PAHs that are frequently detected in environmental samples, particularly in sediments and aquatic systems impacted by industrial activities and oil spills. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects .

Case Studies

  • Deepwater Horizon Oil Spill : Following the Deepwater Horizon incident, studies indicated that PAHs, including this compound, contributed to air-water exchange phenomena and subsequent contamination of marine life. The compound's presence in contaminated water bodies poses risks to aquatic organisms and ecosystems .
  • Chesapeake Bay Contaminants : A report on toxic contaminants in the Chesapeake Bay highlighted the widespread occurrence of PAHs, including this compound. These contaminants have been linked to adverse effects on fish populations and necessitate monitoring and remediation efforts .

Research Findings

Study Findings
Human Lymphocyte Mutation TestInduced mutations at 920 µg/L concentration .
Zebrafish Developmental Toxicity StudySignificant morphological defects and mortality observed; effects were concentration-dependent .
Environmental Impact AssessmentDetected in sediments post-oil spill; potential for bioaccumulation in aquatic organisms .

Q & A

Q. How can interdisciplinary approaches address gaps in understanding the compound’s ecological and human health impacts?

  • Methodological Answer : Combine:
  • Ecotoxicology : Assess chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.
  • Omics Technologies : Transcriptomics/proteomics to identify biomarker responses.
  • Risk Assessment : Integrate exposure data (e.g., from air/water monitoring) with toxicity thresholds using probabilistic models .

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